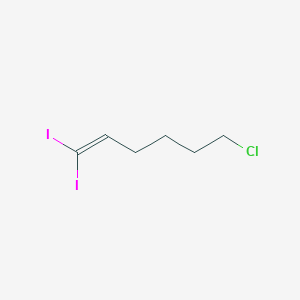
1-Hexene, 6-chloro-1,1-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexene, 6-chloro-1,1-diiodo- is an organic compound with the molecular formula C6H10ClI2 It is a derivative of 1-hexene, where the hydrogen atoms at the 6th position are replaced by a chlorine atom and two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexene, 6-chloro-1,1-diiodo- can be synthesized through a multi-step process involving the halogenation of 1-hexene. One common method involves the following steps:
Halogenation of 1-Hexene: The initial step involves the addition of chlorine to 1-hexene to form 6-chloro-1-hexene. This reaction typically occurs under controlled conditions using chlorine gas and a suitable solvent.
Iodination: The next step involves the introduction of iodine atoms. This can be achieved through the reaction of 6-chloro-1-hexene with iodine and a suitable catalyst, such as copper(II) chloride, under specific conditions to yield 1-hexene, 6-chloro-1,1-diiodo-.
Industrial Production Methods
Industrial production of 1-hexene, 6-chloro-1,1-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Hexene, 6-chloro-1,1-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The double bond in 1-hexene, 6-chloro-1,1-diiodo- can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hexene, 6-hydroxy-1,1-diiodo-, while oxidation with potassium permanganate can produce 1-hexene, 6-chloro-1,1-diiodo-oxide.
Scientific Research Applications
1-Hexene, 6-chloro-1,1-diiodo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism by which 1-hexene, 6-chloro-1,1-diiodo- exerts its effects involves interactions with various molecular targets and pathways. The presence of chlorine and iodine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
1-Hexene, 6-chloro-1,1-diiodo- can be compared with other halogenated hexenes, such as:
6-Chloro-1-hexene: This compound contains only a chlorine atom at the 6th position and lacks the iodine atoms. It is less reactive compared to 1-hexene, 6-chloro-1,1-diiodo-.
6-Iodo-1-hexene: This compound contains only an iodine atom at the 6th position. It is more reactive than 6-chloro-1-hexene but less reactive than 1-hexene, 6-chloro-1,1-diiodo-.
1-Hexene, 6-chloro-1-iodo-: This compound contains both chlorine and iodine atoms but only one iodine atom. It has intermediate reactivity compared to the other compounds.
The uniqueness of 1-hexene, 6-chloro-1,1-diiodo- lies in its high reactivity due to the presence of both chlorine and two iodine atoms, making it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
823180-07-0 |
|---|---|
Molecular Formula |
C6H9ClI2 |
Molecular Weight |
370.40 g/mol |
IUPAC Name |
6-chloro-1,1-diiodohex-1-ene |
InChI |
InChI=1S/C6H9ClI2/c7-5-3-1-2-4-6(8)9/h4H,1-3,5H2 |
InChI Key |
NJOYESDVWRMWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC=C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


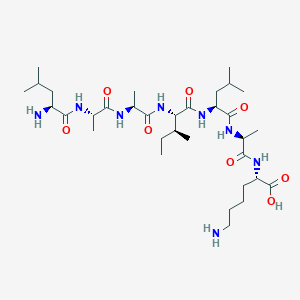
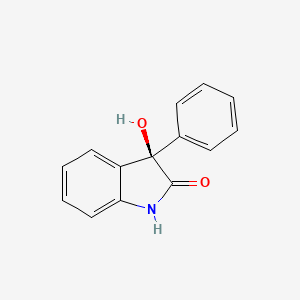
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
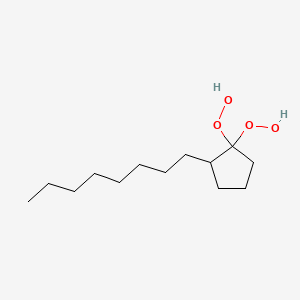
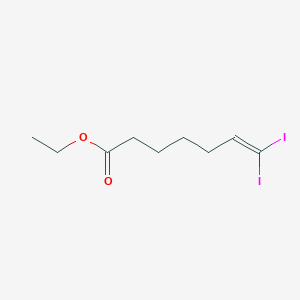
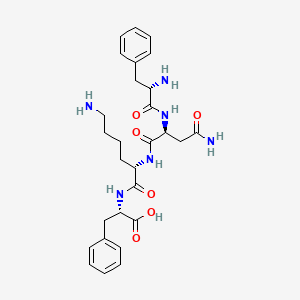
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)

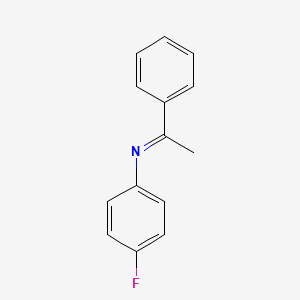
![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

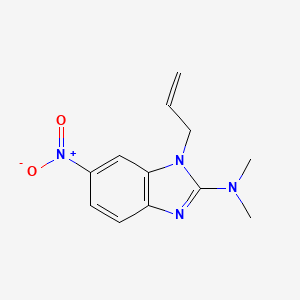
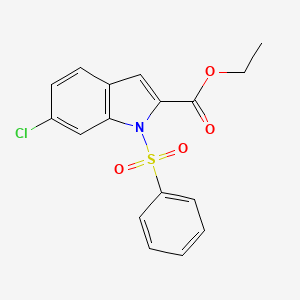
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
